
6-Bromo-2-methoxypyridin-3-amine
Overview
Description
6-Bromo-2-methoxypyridin-3-amine is an organic compound with the molecular formula C6H7BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 2nd position, and an amino group at the 3rd position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-2-methoxypyridin-3-amine can be synthesized through various methods, one of which involves the Suzuki cross-coupling reaction. This method utilizes commercially available 5-bromo-2-methylpyridin-3-amine as a starting material. The reaction is catalyzed by palladium and involves the coupling of the starting material with arylboronic acids under specific conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale Suzuki cross-coupling reactions. These reactions are optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methoxypyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki cross-coupling reactions.
Arylboronic Acids: Reactants in the coupling reactions.
Base: Often potassium carbonate or sodium hydroxide to facilitate the reaction.
Major Products Formed
The major products formed from these reactions are typically novel pyridine derivatives, which can be further functionalized for various applications .
Scientific Research Applications
6-Bromo-2-methoxypyridin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methoxypyridin-3-amine involves its interaction with specific molecular targets. The compound’s reactivity is influenced by its electronic properties, which are determined by the presence of the bromine, methoxy, and amino groups. These groups affect the compound’s ability to participate in electronic transitions and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxypyridin-3-amine
- 6-Bromo-2-methylpyridin-3-amine
- 3-Amino-6-bromo-4-methylpyridine
- Methyl 5-amino-2-bromoisonicotinate
Uniqueness
6-Bromo-2-methoxypyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of various complex molecules and potential pharmaceuticals .
Biological Activity
Overview
6-Bromo-2-methoxypyridin-3-amine (CAS No. 89466-18-2) is an organic compound that belongs to the class of pyridine derivatives. Its molecular formula is C₆H₇BrN₂O, characterized by a bromine atom at the 6th position, a methoxy group at the 2nd position, and an amino group at the 3rd position of the pyridine ring. This compound has garnered interest in various biological applications, particularly in medicinal chemistry and drug development.
The synthesis of this compound can be achieved through several methods, including bromination of 2-methoxypyridine followed by amination. A common synthetic route involves the Suzuki cross-coupling reaction, which utilizes palladium catalysts and arylboronic acids to form new carbon-carbon bonds, yielding high purity and yield in industrial settings.
Biological Activity
This compound has been investigated for various biological activities, including:
1. Anti-cancer Activity
Research indicates that derivatives of this compound exhibit significant inhibitory effects on key signaling pathways involved in cancer progression. For example, a related compound demonstrated strong inhibition of PI3Kα and mTOR kinases with IC₅₀ values of 0.22 nM and 23 nM, respectively. These compounds also showed potent antiproliferative activity against cancer cell lines such as MCF-7 (IC₅₀ = 130 nM) and HCT-116 (IC₅₀ = 20 nM) .
2. Anti-tubercular Activity
Recent studies have explored the potential of this compound derivatives as anti-tubercular agents. Compounds synthesized from this base structure exhibited significant activity against Mycobacterium tuberculosis, with IC₅₀ values ranging from 1.35 to 2.18 μM.
3. Biofilm Inhibition
The compound has also been evaluated for its ability to inhibit biofilm formation in various bacterial species, which is crucial for preventing chronic infections. The mechanisms by which it exerts these effects are thought to involve disruption of bacterial communication systems (quorum sensing) and interference with biofilm matrix production.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The presence of the bromine, methoxy, and amino groups influences its electronic properties, enhancing its reactivity and ability to form complexes with target proteins involved in cell signaling pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Inhibition of Tumor Growth : A study involving a series of pyridine derivatives showed that compounds based on this compound effectively blocked the phosphorylation of AKT at low concentrations, leading to cell cycle arrest and apoptosis in cancer cell lines .
- Antimicrobial Efficacy : Another study focused on evaluating the anti-tubercular potential found that specific derivatives exhibited promising activity against Mycobacterium tuberculosis, suggesting a pathway for developing new treatments for resistant strains.
Summary Table: Biological Activities
Activity | Target | IC₅₀ Value |
---|---|---|
PI3Kα Inhibition | Cancer Signaling | 0.22 nM |
mTOR Inhibition | Cancer Signaling | 23 nM |
Proliferation Inhibition | MCF-7 Cells | 130 nM |
Proliferation Inhibition | HCT-116 Cells | 20 nM |
Anti-tubercular Activity | Mycobacterium tuberculosis | 1.35 - 2.18 μM |
Q & A
Q. What are the optimal synthetic routes for 6-Bromo-2-methoxypyridin-3-amine, and how can yield and purity be maximized?
Basic Research Question
The synthesis of this compound typically involves functionalization of pyridine precursors. A common approach is nucleophilic substitution or coupling reactions. For example:
- Bromination : Direct bromination of 2-methoxypyridin-3-amine using reagents like NBS (N-bromosuccinimide) under controlled conditions.
- Methoxy Group Introduction : Methoxylation via Ullmann-type coupling or SNAr (nucleophilic aromatic substitution) on brominated intermediates.
Methodological Considerations :
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.
- Yield Optimization : Monitor reaction temperature (e.g., 0–5°C for bromination to avoid over-substitution) and stoichiometry (1.2 eq. brominating agent).
- Purity Verification : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR for structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
Key techniques include:
- ¹H/¹³C NMR : Identify substituent positions. The methoxy group (-OCH₃) typically appears as a singlet at ~δ 3.8 ppm in ¹H NMR, while the aromatic protons split due to bromine’s anisotropic effect .
- FT-IR : Confirm amine (-NH₂, ~3400 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular weight (theoretical M+ for C₆H₇BrN₂O: 217.97 g/mol).
- X-ray Crystallography : Resolve crystal structure for regiochemical confirmation (if single crystals are obtainable) .
Q. How does the bromo substituent influence the reactivity of this compound in cross-coupling reactions?
Basic Research Question
The bromine atom serves as a leaving group, enabling:
- Suzuki-Miyaura Coupling : React with arylboronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF solvent) to form biaryl derivatives.
- Buchwald-Hartwig Amination : Introduce amines via Pd-catalyzed C–N bond formation.
Challenges :
- Competing Reactions : The methoxy group (-OCH₃) is electron-donating, potentially directing electrophilic substitution away from the bromine site. Use directing group strategies (e.g., temporary protection of -NH₂) to enhance regioselectivity .
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G* level) provide insights into:
- Electron Density Distribution : The bromine atom’s electronegativity lowers electron density at the C-6 position, affecting reactivity.
- Frontier Molecular Orbitals (HOMO/LUMO) : Predict charge-transfer interactions. For example, the LUMO (-1.8 eV) may indicate susceptibility to nucleophilic attack.
- Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate solvent interactions (e.g., DMSO’s polarity stabilizes the amine group) .
Q. What strategies mitigate competing pathways during regioselective functionalization of this compound?
Advanced Research Question
- Protecting Groups : Temporarily protect the -NH₂ group (e.g., with Boc anhydride) to direct reactions to the bromine site .
- Metal Catalysts : Use Pd(0)/XPhos ligands to enhance selectivity in C–C bond formation.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions.
- Kinetic vs. Thermodynamic Control : Lower temperatures (e.g., -20°C) favor kinetic products (C-6 substitution), while higher temperatures may lead to isomerization .
Q. How can researchers resolve contradictions in spectral data interpretation for this compound derivatives?
Advanced Research Question
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
- Isotopic Labeling : Use ¹⁵N-labeled analogs to trace amine group interactions.
- Computational Validation : Compare experimental IR/NMR data with DFT-simulated spectra (e.g., Gaussian09) to confirm assignments.
- Controlled Degradation Studies : Identify impurities (e.g., debrominated byproducts) via LC-MS .
Properties
IUPAC Name |
6-bromo-2-methoxypyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVYYOLSYNEVSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441399 | |
Record name | 6-Bromo-2-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89466-18-2 | |
Record name | 6-Bromo-2-methoxy-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89466-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-6-bromo-2-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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